molecular formula C23H23NO B11179245 N-(2-ethylphenyl)-3,3-diphenylpropanamide

N-(2-ethylphenyl)-3,3-diphenylpropanamide

Cat. No.: B11179245
M. Wt: 329.4 g/mol
InChI Key: PNVZWWMGLDPGSB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3,3-diphenylpropanamide is an organic compound characterized by its complex structure, which includes an amide group attached to a 2-ethylphenyl and a 3,3-diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3,3-diphenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethylphenylamine and 3,3-diphenylpropanoic acid.

    Amidation Reaction: The primary synthetic route involves the formation of an amide bond between the amine group of 2-ethylphenylamine and the carboxylic acid group of 3,3-diphenylpropanoic acid. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Automated Purification Systems: Implementing automated systems for large-scale purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with molecular targets and pathways. For instance:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-acetamide: Similar structure but with a shorter carbon chain.

    N-(2-ethylphenyl)-benzamide: Contains a benzamide group instead of a diphenylpropanamide moiety.

    N-(2-ethylphenyl)-propionamide: Features a propionamide group, differing in the length and structure of the carbon chain.

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H23NO/c1-2-18-11-9-10-16-22(18)24-23(25)17-21(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,21H,2,17H2,1H3,(H,24,25)

InChI Key

PNVZWWMGLDPGSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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